3-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide
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Overview
Description
3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide is a complex organic compound belonging to the class of amphetamines and derivatives . It is characterized by its intricate molecular structure, which includes various functional groups such as amines, phenoxy, and benzamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds through reactions such as acylation, amination, and hydroxylation . These intermediates are then subjected to further reactions to form the final compound. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems . These methods are designed to optimize efficiency and minimize waste. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate various biological pathways, leading to changes in cellular functions . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Amphetamines and Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Phenethylamines: These compounds have a related structure and are known for their psychoactive properties.
Benzamides: These compounds have a similar functional group and are used in various pharmaceutical applications.
Uniqueness
3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide is unique due to its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C32H41N3O4 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
4-amino-N-[(4S,6S,7S)-7-[[2-(2,6-dimethylphenoxy)acetyl]amino]-6-hydroxy-2-methyl-8-phenyloctan-4-yl]benzamide |
InChI |
InChI=1S/C32H41N3O4/c1-21(2)17-27(34-32(38)25-13-15-26(33)16-14-25)19-29(36)28(18-24-11-6-5-7-12-24)35-30(37)20-39-31-22(3)9-8-10-23(31)4/h5-16,21,27-29,36H,17-20,33H2,1-4H3,(H,34,38)(H,35,37)/t27-,28-,29-/m0/s1 |
InChI Key |
APJAEXGNDLFGPD-AWCRTANDSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC(C)C)NC(=O)C3=CC=C(C=C3)N)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC(C)C)NC(=O)C3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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